4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
CAS No.: 2098045-16-8
Cat. No.: VC3160157
Molecular Formula: C13H16BrN3
Molecular Weight: 294.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098045-16-8 |
|---|---|
| Molecular Formula | C13H16BrN3 |
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | 4-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
| Standard InChI Key | BZRHBUAHQLYCNS-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr |
Introduction
4-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound that combines a pyrazole and pyridine moiety with a bromomethyl substituent. This structure is of interest due to its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules. The compound's unique functional groups make it versatile for chemical modifications and interactions with biological targets.
Structural Features
The molecular structure of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine includes:
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A pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms.
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A pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom.
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A bromomethyl group attached to the pyrazole, which is reactive and useful for further chemical derivatization.
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An isobutyl group at the 1-position of the pyrazole, contributing to hydrophobic interactions in biological systems.
This combination of functional groups provides the compound with significant chemical reactivity and potential pharmacological properties.
Synthesis Pathways
The synthesis of compounds like 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine typically involves:
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Formation of the pyrazole core: Pyrazoles are often synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
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Functionalization at specific positions: The bromomethyl group can be introduced via halogenation reactions, while alkyl groups such as isobutyl are added through alkylation processes.
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Attachment of the pyridine ring: Pyridine derivatives are coupled to pyrazoles using cross-coupling reactions or nucleophilic substitution.
Applications and Potential Uses
The functional groups in this compound make it suitable for:
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Drug development: Pyrazole and pyridine derivatives are known for their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents.
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Chemical intermediates: The bromomethyl group can act as a reactive site for further derivatization, enabling the synthesis of more complex molecules.
Biological Activities
While specific studies on this compound may be limited, related pyrazole-pyridine derivatives have demonstrated:
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Anticancer activity: Pyrazoles are known to inhibit various cancer cell lines by targeting kinases or inducing apoptosis .
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Antimicrobial properties: Pyridine-containing compounds often exhibit antibacterial or antifungal activities by disrupting microbial enzymes .
Challenges and Future Research
Despite its potential, challenges include:
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Limited availability of data: Specific biological evaluations for this compound are scarce.
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Synthetic complexity: Multi-step synthesis may lead to low yields or require optimization.
Future research should focus on:
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Biological screening for anticancer, antimicrobial, or anti-inflammatory activities.
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Exploring derivatives with modifications at the bromomethyl or isobutyl positions.
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